molecular formula C19H17F3N6O2S B293145 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Numéro de catalogue B293145
Poids moléculaire: 450.4 g/mol
Clé InChI: LBJFFWOVIWHDGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that is involved in the signaling pathways of various immune cells.

Mécanisme D'action

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a selective inhibitor of SYK, which plays a critical role in the signaling pathways of various immune cells, including B-cells, T-cells, and myeloid cells. SYK is involved in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR pathway, the NF-κB pathway, and the MAPK pathway. Inhibition of SYK by 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide leads to the disruption of these signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In preclinical studies, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to induce apoptosis in B-cell malignancies and inhibit the proliferation of other cancer cell types. 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has also been shown to inhibit the activation of downstream signaling pathways, including the PI3K-AKT-mTOR pathway, the NF-κB pathway, and the MAPK pathway. In addition, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to enhance the antitumor activity of other chemotherapeutic agents, including rituximab and bortezomib.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has several advantages as a research tool for cancer treatment. It is a potent and selective inhibitor of SYK, which makes it a valuable tool for studying the role of SYK in cancer biology. In addition, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has demonstrated potent antitumor activity in preclinical models of B-cell lymphoma and chronic lymphocytic leukemia, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to the use of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide in lab experiments. 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a small molecule inhibitor, which may limit its efficacy in certain cancer types. In addition, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide may have off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research and development of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One potential direction is the development of combination therapies that include 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide and other chemotherapeutic agents, such as rituximab and bortezomib. Another potential direction is the investigation of the efficacy of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide in other cancer types, such as solid tumors. In addition, there is a need for further research into the off-target effects of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, which could help to identify potential limitations and complications in its use as a research tool and therapeutic agent.

Méthodes De Synthèse

The synthesis of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide involves a multistep process that includes the reaction of a hydrazine derivative with an acyl chloride, followed by a cyclization reaction to form the triazole ring. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. SYK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to induce apoptosis in B-cell malignancies. 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has demonstrated potent antitumor activity in preclinical models of B-cell lymphoma and chronic lymphocytic leukemia. In addition, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has also been shown to inhibit the proliferation of other cancer cell types, including multiple myeloma and acute myeloid leukemia.

Propriétés

Formule moléculaire

C19H17F3N6O2S

Poids moléculaire

450.4 g/mol

Nom IUPAC

1-[[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H17F3N6O2S/c1-28-16(12-6-3-2-4-7-12)25-27-18(28)31-11-15(29)24-26-17(30)23-14-9-5-8-13(10-14)19(20,21)22/h2-10H,11H2,1H3,(H,24,29)(H2,23,26,30)

Clé InChI

LBJFFWOVIWHDGP-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

SMILES canonique

CN1C(=NN=C1SCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.